molecular formula C15H13N3O3 B2477559 5-methyl-N-(5-methyl-1,2-oxazol-3-yl)-3-phenyl-1,2-oxazole-4-carboxamide CAS No. 442565-11-9

5-methyl-N-(5-methyl-1,2-oxazol-3-yl)-3-phenyl-1,2-oxazole-4-carboxamide

Cat. No. B2477559
CAS RN: 442565-11-9
M. Wt: 283.287
InChI Key: PEDRSXQFYAZEJY-UHFFFAOYSA-N
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Description

The compound is a derivative of oxazole, which is a heterocyclic compound containing an oxygen atom and a nitrogen atom in a five-membered ring . The presence of multiple functional groups suggests that it could have interesting chemical properties and potential applications in various fields .


Molecular Structure Analysis

The molecular structure of this compound would likely be characterized by the presence of two oxazole rings, along with a phenyl ring . The exact spatial arrangement of these groups would depend on the specific synthesis process and the conditions under which the compound is studied .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar functional groups can influence properties like solubility and melting point .

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis Techniques : This compound and its derivatives have been synthesized through various methods, including the reaction of methyl α-isocyanoacetate with acylating reagents in the presence of bases, and intramolecular copper-catalyzed cyclization of highly functionalized novel β-(methylthio)enamides. These processes allow for the introduction of various functional groups, contributing to the diversity of the synthesized compounds (Ozaki et al., 1983); (Vijay Kumar et al., 2012).
  • Biological Activities : Certain derivatives of this compound have shown significant biological activities. For instance, some oxazole compounds demonstrated inhibitory activity on blood platelet aggregation, comparable to that of aspirin (Ozaki et al., 1983). Additionally, novel arylisoxazole‐chromenone carboxamides, related to this compound, have been evaluated for cholinesterase inhibitory activity, indicating potential relevance in Alzheimer's disease research (Saeedi et al., 2020).

Chemical Transformations and Applications

  • Chemical Transformations : This compound has been used as a starting material or intermediate in various chemical transformations. For example, it's been involved in the formation of 5-[5-(4-methylphenyl)-1,2-oxazol-3-yl]-3-ferrocenyl-4,5-dihydro-1H-pyrazole-1-carboxamide and related compounds, showcasing its versatility in organic synthesis (Potkin et al., 2017).
  • Potential in Drug Development : Some derivatives have shown potential in drug development, particularly in the fields of antimicrobial and anticancer research. For instance, certain pyrrole derivatives consisting of 1,3-oxazole fragments demonstrated significant antimicrobial activity (Biointerface Research in Applied Chemistry, 2020). Additionally, oxazole derivatives have exhibited strong inhibitory activities against various cancer cell lines, highlighting their potential in anticancer therapy (Liu et al., 2009).

Chemical Optimization and Medicinal Chemistry

  • Chemical Optimization for Drug Discovery : This compound's derivatives have been chemically optimized for better performance in drug discovery. For instance, a novel class of substituted oxazol-2-one-3-carboxamides was designed as acid ceramidase inhibitors, showcasing the role of chemical optimization in enhancing drug efficacy (Caputo et al., 2020).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound were to be used as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future directions for research on this compound would likely depend on its properties and potential applications. For example, if it shows promise as a drug, further studies could focus on its pharmacological effects .

properties

IUPAC Name

5-methyl-N-(5-methyl-1,2-oxazol-3-yl)-3-phenyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3/c1-9-8-12(17-20-9)16-15(19)13-10(2)21-18-14(13)11-6-4-3-5-7-11/h3-8H,1-2H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEDRSXQFYAZEJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2=C(ON=C2C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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